molecular formula C13H17BrO3 B8583366 2-Bromo-5-[(cyclobutyloxy)methyl]-1,3-dimethoxybenzene

2-Bromo-5-[(cyclobutyloxy)methyl]-1,3-dimethoxybenzene

Cat. No. B8583366
M. Wt: 301.18 g/mol
InChI Key: OTXQJMYHJLBXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-[(cyclobutyloxy)methyl]-1,3-dimethoxybenzene is a useful research compound. Its molecular formula is C13H17BrO3 and its molecular weight is 301.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-[(cyclobutyloxy)methyl]-1,3-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-[(cyclobutyloxy)methyl]-1,3-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-5-[(cyclobutyloxy)methyl]-1,3-dimethoxybenzene

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

2-bromo-5-(cyclobutyloxymethyl)-1,3-dimethoxybenzene

InChI

InChI=1S/C13H17BrO3/c1-15-11-6-9(7-12(16-2)13(11)14)8-17-10-4-3-5-10/h6-7,10H,3-5,8H2,1-2H3

InChI Key

OTXQJMYHJLBXAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)COC2CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of cyclobutyl alcohol (4.16 g, 57.7 mmol) and DMF (30 mL) was added sodium hydride (60% oil dispersion: 2.31 g, 57.7 mmol) while cooling on ice, and the mixture was stirred at room temperature for one hour. To the mixture was gradually added dropwise a mixture of 2-bromo-5-(chloromethyl)-1,3-dimethoxybenzene (2.47 g, 9.3 mmol) and DMF (30 mL), and the mixture was stirred at room temperature for one hour. Water was added to the mixture while cooling on ice, and then ethyl acetate was added. After thoroughly shaking the mixture, the organic layer was separated, and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was filtered, and then the solvent in the filtrate was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate: n-heptane/ethyl acetate=4/1) to obtain the title compound (2.39 g, 7.94 mmol).
Quantity
4.16 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
2.47 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
n-heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Six

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